molecular formula C11H16ClN3 B8492599 [1-(3-chloropyridin-2-yl)piperidin-4-yl]methanamine

[1-(3-chloropyridin-2-yl)piperidin-4-yl]methanamine

Cat. No.: B8492599
M. Wt: 225.72 g/mol
InChI Key: SQVYMEPYBSQWKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(3-chloropyridin-2-yl)piperidin-4-yl]methanamine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .

Preparation Methods

The synthesis of [1-(3-chloropyridin-2-yl)piperidin-4-yl]methanamine involves several steps. One common synthetic route includes the coupling of a chloropyridine derivative with a piperidine derivative under specific reaction conditions. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out at elevated temperatures to facilitate the coupling process.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

[1-(3-chloropyridin-2-yl)piperidin-4-yl]methanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

[1-(3-chloropyridin-2-yl)piperidin-4-yl]methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting specific receptors or enzymes.

    Industry: It is utilized in the production of specialty chemicals and as a building block in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of [1-(3-chloropyridin-2-yl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

[1-(3-chloropyridin-2-yl)piperidin-4-yl]methanamine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H16ClN3

Molecular Weight

225.72 g/mol

IUPAC Name

[1-(3-chloropyridin-2-yl)piperidin-4-yl]methanamine

InChI

InChI=1S/C11H16ClN3/c12-10-2-1-5-14-11(10)15-6-3-9(8-13)4-7-15/h1-2,5,9H,3-4,6-8,13H2

InChI Key

SQVYMEPYBSQWKK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN)C2=C(C=CC=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred mixture of 2,3-dichloropyridine (20 g), 1-(piperid-4-yl)methylamine (30 g), sodium carbonate (30 g) and 3-methyl-1-butanol (100 ml) was heated at 95° C. for 16 hours, then cooled to ambient temperature, diluted with ethyl acetate (200 ml), and filtered. The solvents were removed in vacua, and the residual oil distilled to give 1-[1-(3-chloropyrid-2-yl)piperid-4-yl]methylamine as a colourless oil (22.2 g), b.p. 115°-140° C. at 0.13 mbar.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

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